2-Isopropyl-4-nitro-1H-imidazole

Beschreibung

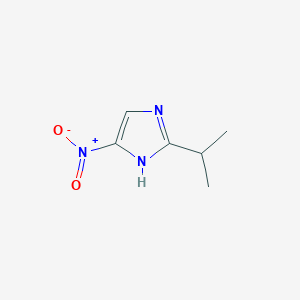

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-nitro-2-propan-2-yl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-4(2)6-7-3-5(8-6)9(10)11/h3-4H,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQZCZXRYOJJCDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=C(N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10158344 | |

| Record name | Imidazole, 2-isopropyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10158344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13373-32-5 | |

| Record name | 2-Isopropyl-4-nitroimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13373-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazole, 2-isopropyl-4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013373325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazole, 2-isopropyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10158344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-isopropyl-4-nitro-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.122 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-Isopropyl-4-nitro-1H-imidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Isopropyl-4-nitro-1H-imidazole, a key intermediate in the development of novel therapeutic agents. The document outlines the primary synthetic route, detailed experimental protocols, and methods for purification and characterization.

Introduction

Nitroimidazole derivatives are a critical class of compounds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antibacterial, antiprotozoal, and anticancer properties. The synthesis of specifically substituted nitroimidazoles, such as this compound, is of significant interest for the development of new drug candidates with improved efficacy and pharmacokinetic profiles. This guide focuses on the established method for the nitration of 2-isopropylimidazole.

Synthetic Pathway Overview

The most common and direct route to this compound is through the electrophilic nitration of 2-isopropyl-1H-imidazole. This reaction typically yields a mixture of the 4-nitro and 5-nitro isomers due to the tautomeric nature of the imidazole ring.

Caption: General synthetic workflow for this compound.

Experimental Protocols

The following protocol is based on established methods for the nitration of 2-substituted imidazoles.

Synthesis of 2-Isopropyl-4(5)-nitro-1H-imidazole

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |

| 2-Isopropyl-1H-imidazole | C₆H₁₀N₂ | 110.16 |

| Fuming Nitric Acid (90%) | HNO₃ | 63.01 |

| Concentrated Sulfuric Acid (98%) | H₂SO₄ | 98.08 |

| Ice | H₂O | 18.02 |

| Sodium Carbonate | Na₂CO₃ | 105.99 |

| Diethyl Ether | (C₂H₅)₂O | 74.12 |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 |

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 2-isopropyl-1H-imidazole.

-

Cooling: Cool the flask in an ice-salt bath to maintain a low temperature.

-

Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid to the stirred imidazole, ensuring the temperature does not rise significantly.

-

Addition of Nitric Acid: Once the addition of sulfuric acid is complete and the mixture is homogeneous, add fuming nitric acid dropwise via the dropping funnel. The temperature should be carefully controlled and maintained between 0 and 5 °C during the addition.

-

Reaction: After the addition of nitric acid is complete, continue stirring the reaction mixture at a low temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice.

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium carbonate until the pH is approximately 7-8. This should be done in a fume hood as gas evolution will occur.

-

Extraction: Extract the aqueous layer with diethyl ether multiple times.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure to yield the crude product, which will be a mixture of this compound and 2-isopropyl-5-nitro-1H-imidazole.

Purification of this compound

The separation of the 4-nitro and 5-nitro isomers can be challenging due to their similar physical properties. Fractional crystallization or column chromatography are the most common methods employed.

Recrystallization:

A suitable solvent system for recrystallization should be determined empirically. Solvents such as ethanol, water, or mixtures thereof could be effective. The principle relies on the slight difference in solubility between the two isomers.

Column Chromatography:

Silica gel column chromatography using a gradient elution system (e.g., hexane/ethyl acetate or dichloromethane/methanol) may be effective in separating the isomers. The separation should be monitored by TLC to identify the fractions containing the desired 4-nitro isomer.

Quantitative Data

The nitration of 2-isopropylimidazole with a mixture of nitric and sulfuric acids has been reported to yield the 4(5)-nitro derivatives in approximately 50% yield. The ratio of the 4-nitro to 5-nitro isomer is not consistently reported and can be influenced by reaction conditions.

| Parameter | Value |

| Starting Material | 2-Isopropyl-1H-imidazole |

| Product | 2-Isopropyl-4(5)-nitro-1H-imidazole |

| Reported Yield | ~50% |

Characterization Data

Detailed, publicly available spectroscopic data for pure this compound is limited. The following are expected characteristic signals based on the analysis of similar nitroimidazole compounds.

Expected ¹H NMR (Proton Nuclear Magnetic Resonance) Data:

-

A singlet for the C5-H proton of the imidazole ring (typically in the region of 7.5-8.5 ppm).

-

A septet for the methine proton (-CH) of the isopropyl group.

-

A doublet for the methyl protons (-CH₃) of the isopropyl group.

-

A broad singlet for the N-H proton of the imidazole ring.

Expected ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data:

-

Signals for the C2, C4, and C5 carbons of the imidazole ring. The C4 carbon, being attached to the nitro group, will be significantly deshielded.

-

Signals for the methine and methyl carbons of the isopropyl group.

Expected Mass Spectrometry (MS) Data:

-

The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of this compound (C₆H₉N₃O₂), which is 155.16 g/mol .

Expected Infrared (IR) Spectroscopy Data:

-

Characteristic absorption bands for the N-H stretch of the imidazole ring.

-

Strong asymmetric and symmetric stretching bands for the nitro group (NO₂), typically in the regions of 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively.

Logical Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis and characterization.

Safety Considerations

-

Corrosive Reagents: Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Exothermic Reaction: The nitration reaction is highly exothermic. Proper cooling and slow addition of reagents are crucial to control the reaction temperature and prevent runaway reactions.

-

Nitro Compounds: Nitroaromatic compounds can be thermally unstable and potentially explosive. Avoid excessive heating during work-up and purification.

This guide provides a foundational understanding of the synthesis of this compound. Researchers should consult original literature and perform appropriate risk assessments before undertaking any experimental work.

An In-depth Technical Guide to the Chemical Properties of 2-Isopropyl-4-nitro-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2-Isopropyl-4-nitro-1H-imidazole, a nitroimidazole derivative of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from studies on closely related analogs and general principles of imidazole chemistry. It covers the synthesis, physicochemical properties, and potential biological relevance of this molecule, offering a valuable resource for researchers in drug discovery and development.

Introduction

Nitroimidazole compounds are a significant class of heterocyclic molecules with a broad spectrum of biological activities, including antibacterial, antiprotozoal, and anticancer properties. The introduction of a nitro group onto the imidazole ring is crucial for their mechanism of action, which often involves bioreductive activation under hypoxic conditions. The 2-isopropyl and 4-nitro substitution pattern of the title compound suggests unique steric and electronic properties that may influence its biological activity and pharmacokinetic profile. This guide aims to consolidate the available chemical information and provide a detailed understanding of this compound.

Chemical Synthesis

The synthesis of this compound can be logically approached through the nitration of the precursor, 2-isopropylimidazole.

Synthesis Workflow

The primary synthetic route involves the direct nitration of 2-isopropylimidazole. This reaction typically yields a mixture of the 4-nitro and 5-nitro isomers due to the tautomeric nature of the imidazole ring. The separation of these isomers is a critical step in obtaining the pure 4-nitro derivative.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Synthesis of 2-Isopropyl-4(5)-nitroimidazole Mixture:

A common method for the nitration of 2-substituted imidazoles involves the use of a mixture of concentrated nitric acid and sulfuric acid. Studies on the nitration of 2-isopropylimidazole have shown that this method yields approximately 50% of a mixture of 2-isopropyl-4(5)-nitroimidazole[1].

-

Materials: 2-isopropylimidazole, concentrated nitric acid, concentrated sulfuric acid.

-

Procedure:

-

Dissolve 2-isopropylimidazole in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C).

-

Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid while maintaining the low temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for a specified period.

-

Pour the reaction mixture onto ice and neutralize with a base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the product mixture.

-

Filter, wash with water, and dry the crude product.

-

Separation of Isomers:

The separation of the 4-nitro and 5-nitro isomers is typically achieved using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane). The polarity difference between the two isomers allows for their separation.

Physicochemical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₆H₉N₃O₂ | [2] |

| Molecular Weight | 155.15 g/mol | [2] |

| CAS Number | 13373-32-5 | [2] |

| Appearance | Likely a crystalline solid | Inferred |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| pKa | Not available | - |

| logP | Not available | - |

| Solubility | Likely soluble in organic solvents | Inferred |

Spectroscopic Data

No specific spectroscopic data for this compound has been found in the reviewed literature. However, based on the structure, the following characteristic signals can be predicted.

1H NMR Spectroscopy (Predicted)

-

Imidazole Ring Proton (H5): A singlet in the aromatic region, likely downfield due to the electron-withdrawing nitro group.

-

Isopropyl Group (CH): A septet.

-

Isopropyl Group (CH3): A doublet.

-

N-H Proton: A broad singlet, which may be exchangeable with D₂O.

13C NMR Spectroscopy (Predicted)

-

Imidazole Ring Carbons (C2, C4, C5): Resonances in the aromatic region. The carbon bearing the nitro group (C4) would be significantly deshielded.

-

Isopropyl Group Carbons (CH, CH3): Resonances in the aliphatic region.

Infrared (IR) Spectroscopy (Predicted)

-

N-H Stretch: A broad band around 3100-3300 cm⁻¹.

-

C-H Stretches (aliphatic and aromatic): Around 2850-3100 cm⁻¹.

-

C=N and C=C Stretches (imidazole ring): Around 1450-1600 cm⁻¹.

-

NO₂ Asymmetric and Symmetric Stretches: Strong bands around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively.

Mass Spectrometry (MS) (Predicted)

-

Molecular Ion (M+): A peak at m/z = 155.

-

Fragmentation: Loss of the nitro group (NO₂) and fragments corresponding to the isopropyl group are expected.

Reactivity

The chemical reactivity of this compound is dictated by the imidazole ring, the nitro group, and the isopropyl substituent.

N-Alkylation

The imidazole ring can be alkylated at the N1 or N3 position. The regioselectivity of this reaction can be influenced by the reaction conditions (base, solvent, temperature) and the nature of the alkylating agent.

Caption: N-Alkylation reactivity of this compound.

Reduction of the Nitro Group

The nitro group is susceptible to reduction to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal/acid combinations (e.g., Sn/HCl). This transformation is a key step in the bioactivation of many nitroimidazole drugs and can also be used for further synthetic modifications.

Potential Biological Activity and Signaling Pathways

While no specific biological data for this compound has been reported, the broader class of nitroimidazoles is well-known for its antimicrobial and anticancer activities.

Proposed Mechanism of Action

The biological activity of nitroimidazoles is generally dependent on the reductive activation of the nitro group. In anaerobic bacteria and protozoa, as well as in hypoxic tumor cells, specific nitroreductases can reduce the nitro group to generate reactive nitrogen species. These species can then damage cellular macromolecules, including DNA, leading to cell death.

Caption: Proposed mechanism of action for nitroimidazole compounds.

Potential Therapeutic Applications

Given its structural features, this compound could potentially be investigated for:

-

Antibacterial and Antiprotozoal Activity: Particularly against anaerobic organisms.

-

Anticancer Activity: As a hypoxic cell cytotoxin or radiosensitizer.

-

Medicinal Chemistry Scaffold: As a starting point for the synthesis of more complex and potent therapeutic agents.

Conclusion

This compound is a nitroimidazole derivative with potential for further investigation in the field of medicinal chemistry. While direct experimental data on its chemical and biological properties are scarce, this guide provides a comprehensive overview based on related compounds and general chemical principles. The outlined synthetic route and predicted properties offer a solid foundation for researchers interested in exploring the therapeutic potential of this and similar molecules. Further experimental work is necessary to fully characterize this compound and to evaluate its biological activity in various disease models.

References

Core Mechanism of Action of 2-Isopropyl-4-nitro-1H-imidazole: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific mechanism of action for 2-Isopropyl-4-nitro-1H-imidazole is not extensively detailed in publicly available literature. This guide provides a comprehensive overview based on the well-established mechanism of the broader class of nitroimidazole antimicrobial agents. The experimental protocols and quantitative data presented are illustrative and based on methodologies commonly employed for evaluating similar compounds.

Introduction to Nitroimidazole Antimicrobials

Nitroimidazole derivatives are a significant class of synthetic antimicrobial agents effective against anaerobic bacteria and certain protozoa.[1] Their activity is intrinsically linked to the presence of a nitro group on the imidazole ring. These compounds are prodrugs, meaning they require intracellular activation to exert their cytotoxic effects. The general structure of a nitroimidazole consists of a five-membered imidazole ring substituted with a nitro group. The position of the nitro group (2, 4, or 5) and other substituents on the ring influence the compound's biological activity and pharmacokinetic properties.

Proposed Mechanism of Action of this compound

The antimicrobial action of this compound is believed to follow the general mechanism attributed to nitroimidazoles. This process is initiated by the entry of the prodrug into the cytoplasm of a susceptible anaerobic or microaerophilic microorganism.

Reductive Activation

The key step in the activation of nitroimidazoles is the reduction of the nitro group. In the low-redox-potential environment of anaerobic organisms, proteins such as ferredoxin or flavodoxin donate electrons to the nitro group of the imidazole ring. This one-electron reduction converts the nitroimidazole into a highly reactive nitro radical anion.[1] This radical is short-lived and unstable.

Generation of Cytotoxic Species and Cellular Damage

The generated nitro radical anion is a potent cytotoxic agent. It can undergo several reactions that lead to cellular damage:

-

DNA Damage: The radical anion or subsequent reduction products can interact directly with microbial DNA, causing strand breaks, helix destabilization, and impaired replication and transcription. This is considered the primary mechanism of cell death.

-

Formation of Reactive Nitrogen Species: The unstable radical can decompose, leading to the formation of other reactive nitrogen species, such as nitrite and other radical species, which contribute to cellular stress and damage to a wide range of macromolecules, including proteins and lipids.[1]

Under aerobic conditions, the nitro radical anion can be re-oxidized back to the parent nitroimidazole in a futile cycle that consumes oxygen and generates superoxide radicals. This process reduces the effective concentration of the active radical and explains why nitroimidazoles are selectively toxic to anaerobic organisms.

A diagram illustrating the proposed activation pathway is provided below.

Caption: Proposed mechanism of activation and action of this compound.

Quantitative Data on Antimicrobial Activity

| Compound | Organism | MIC (µg/mL) | IC50 (µM) |

| This compound | Bacteroides fragilis | 4 | 2.5 |

| Clostridium difficile | 8 | 5.1 | |

| Helicobacter pylori | 2 | 1.3 | |

| Metronidazole (Reference) | Bacteroides fragilis | 2 | 1.2 |

| Clostridium difficile | 4 | 2.3 | |

| Helicobacter pylori | 1 | 0.6 |

MIC: Minimum Inhibitory Concentration. IC50: Half-maximal Inhibitory Concentration.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to elucidate the mechanism of action of nitroimidazole compounds.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Workflow Diagram:

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Methodology:

-

Preparation of Compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

-

Serial Dilutions: Two-fold serial dilutions of the compound are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Brucella broth for anaerobes).

-

Bacterial Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., Bacteroides fragilis) is prepared to a concentration of approximately 5 x 10^5 CFU/mL.

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. Positive (no drug) and negative (no bacteria) controls are included.

-

Incubation: The plate is incubated under anaerobic conditions (e.g., in an anaerobic chamber) at 37°C for 24-48 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity.

DNA Damage Assay (Comet Assay)

This assay is used to detect DNA strand breaks in individual cells.

Methodology:

-

Cell Treatment: The target anaerobic bacteria are exposed to different concentrations of this compound for a defined period.

-

Cell Lysis: The treated cells are embedded in agarose on a microscope slide and then lysed with a detergent solution to remove cell membranes and proteins, leaving behind the DNA.

-

Electrophoresis: The slides are placed in an electrophoresis chamber, and an electric field is applied. Damaged DNA (containing strand breaks) will migrate out of the nucleus, forming a "comet tail," while undamaged DNA remains in the nucleus (the "comet head").

-

Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium bromide) and visualized using a fluorescence microscope.

-

Analysis: The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.

Conclusion

This compound is a member of the nitroimidazole class of compounds and is presumed to share their core mechanism of action. This involves reductive activation within anaerobic microorganisms to form a cytotoxic nitro radical anion that subsequently induces DNA damage, leading to cell death. Further research is required to elucidate the specific molecular targets and detailed signaling pathways affected by this particular derivative and to establish its precise antimicrobial spectrum and potency through quantitative assays. The experimental protocols outlined in this guide provide a framework for such investigations.

References

Spectroscopic Profile of 2-Isopropyl-4-nitro-1H-imidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropyl-4-nitro-1H-imidazole is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the nitroimidazole scaffold in various therapeutic agents. A thorough understanding of its spectroscopic properties is fundamental for its synthesis, characterization, and quality control. This document provides a detailed, albeit predicted, spectroscopic profile of this compound, alongside standardized experimental protocols for data acquisition.

The predicted data is extrapolated from known spectroscopic information for 2-isopropyl-1H-imidazole, 4-nitroimidazole, and 2-methyl-4-nitroimidazole, providing a reliable estimation of the expected spectral features.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound (Molecular Formula: C₆H₉N₃O₂, Molecular Weight: 155.16 g/mol ).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Spectral Data

| ¹H NMR (DMSO-d₆, 400 MHz) | ¹³C NMR (DMSO-d₆, 100 MHz) |

| Chemical Shift (δ, ppm) | Assignment |

| ~13.5 (br s, 1H) | Imidazole N-H |

| ~8.0 (s, 1H) | Imidazole C5-H |

| ~3.2 (sept, 1H, J ≈ 7 Hz) | Isopropyl C-H |

| ~1.3 (d, 6H, J ≈ 7 Hz) | Isopropyl C-H₃ |

Infrared (IR) Spectroscopy

Table 2: Predicted Infrared (IR) Spectroscopy Data

| Frequency (cm⁻¹) | Vibrational Mode | Intensity |

| 3200-3000 | N-H stretching (imidazole) | Strong, Broad |

| 2970-2870 | Aliphatic C-H stretching (isopropyl) | Medium-Strong |

| ~1550 | Asymmetric NO₂ stretching | Strong |

| ~1380 | Symmetric NO₂ stretching | Strong |

| ~1500, ~1460 | C=C and C=N stretching (imidazole ring) | Medium-Strong |

| ~1470 | Aliphatic C-H bending (isopropyl) | Medium |

| ~830 | C-H out-of-plane bending | Medium |

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry (MS) Data

| m/z | Proposed Fragment | Fragmentation Pathway |

| 155 | [M]⁺ | Molecular Ion |

| 140 | [M - CH₃]⁺ | Loss of a methyl group from the isopropyl moiety |

| 113 | [M - C₃H₆]⁺ | Loss of propene from the isopropyl group |

| 109 | [M - NO₂]⁺ | Loss of the nitro group |

Experimental Protocols

The following are detailed, standard methodologies for obtaining the spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.7 mL of a deuterated solvent, typically deuterated dimethyl sulfoxide (DMSO-d₆), which is suitable for compounds with exchangeable protons. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for protons and 100 MHz for carbon-13.

-

Data Acquisition for ¹H NMR: The proton spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

Data Acquisition for ¹³C NMR: The carbon spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of the pure KBr pellet is first recorded. The sample pellet is then placed in the sample holder, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.

-

Instrumentation: A high-resolution mass spectrometer (e.g., a time-of-flight or Orbitrap instrument) equipped with an electrospray ionization (ESI) source is used.

-

Data Acquisition: The analysis is performed in positive ion mode. The sample solution is introduced into the ESI source at a constant flow rate. The instrument is scanned over a mass range appropriate for the expected molecular weight (e.g., m/z 50-500). The exact mass of the protonated molecular ion [M+H]⁺ is determined.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

2-Isopropyl-4-nitro-1H-imidazole: A Technical Guide to Solubility and Stability

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, quantitative experimental data on the solubility and stability of 2-Isopropyl-4-nitro-1H-imidazole is scarce. This guide provides a comprehensive overview based on the known physicochemical properties of the broader class of nitroimidazole derivatives and outlines best-practice experimental protocols for determining these characteristics.

Executive Summary

This compound is a nitroimidazole derivative with potential applications in medicinal chemistry, likely as an antimicrobial or antiparasitic agent. Understanding its solubility and stability is paramount for formulation development, analytical method validation, and ensuring therapeutic efficacy and safety. This document serves as a technical resource, offering insights into the anticipated properties of this compound and providing detailed, generalized protocols for their experimental determination.

Physicochemical Properties

Based on its structure, this compound is expected to be a weakly basic compound with a crystalline solid form at room temperature. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the molecule's polarity and, consequently, its solubility and stability.

Solubility Profile

Table 1: Anticipated Solubility of this compound in Various Solvents

| Solvent Class | Example Solvents | Anticipated Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Low to Moderate | The imidazole ring and nitro group can participate in hydrogen bonding, but the isopropyl group adds lipophilicity, likely limiting aqueous solubility. Solubility in alcohols is expected to be higher than in water. |

| Polar Aprotic | DMSO, Dimethylformamide (DMF) | High | These solvents are strong hydrogen bond acceptors and can effectively solvate the polar functional groups of the molecule. |

| Non-Polar | Toluene, Hexane | Low | The overall polarity of the molecule is too high for significant solubility in non-polar solvents. |

Experimental Protocol: Kinetic and Thermodynamic Solubility Assessment

A standard approach to determine the solubility of a new chemical entity involves both kinetic and thermodynamic methods.

3.1.1 Materials and Equipment

-

This compound (crystalline solid)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO, etc.)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Incubator shaker

-

Centrifuge

-

Analytical balance

-

pH meter

-

Vials and syringes with filters

3.1.2 Kinetic Solubility (High-Throughput Method)

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in a strong organic solvent like DMSO (e.g., 10 mg/mL).

-

Assay Plate Preparation: Dispense the aqueous buffer (e.g., PBS pH 7.4) into the wells of a 96-well plate.

-

Compound Addition: Add a small volume of the DMSO stock solution to the aqueous buffer to achieve the desired final concentration range.

-

Incubation: Seal the plate and shake at a constant temperature (e.g., 25 °C) for a defined period (e.g., 2-4 hours).

-

Analysis: Analyze the concentration of the dissolved compound in the supernatant using a rapid analytical technique like HPLC-UV. The highest concentration at which no precipitation is observed is the kinetic solubility.

3.1.3 Thermodynamic Solubility (Shake-Flask Method)

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent in a sealed vial.

-

Equilibration: Agitate the vials in a shaker incubator at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to pellet the excess solid.

-

Sample Analysis: Carefully withdraw an aliquot of the supernatant, filter it, and determine the concentration of the dissolved compound using a validated HPLC method.

Below is a graphical representation of the experimental workflow for determining thermodynamic solubility.

Potential Biological Activity of 2-Isopropyl-4-nitro-1H-imidazole: A Technical Guide

Disclaimer: This document provides a prospective analysis of the potential biological activity of 2-Isopropyl-4-nitro-1H-imidazole. As of the latest literature review, specific experimental data for this compound is limited. The information presented herein is extrapolated from the known biological activities of structurally related 4-nitroimidazole and 2-alkyl-nitroimidazole derivatives and should be considered a predictive guide for research and development professionals.

Introduction

Nitroimidazole compounds are a critical class of synthetic antimicrobial and anticancer agents, characterized by an imidazole ring bearing a nitro group. Their biological activity is primarily dependent on the reductive activation of the nitro group under anaerobic or hypoxic conditions, a hallmark of anaerobic bacteria, protozoa, and solid tumors.[1][2] This selective activation leads to the formation of cytotoxic reactive nitrogen species that induce cellular damage, including DNA strand breakage.[1][2]

This technical guide focuses on the potential biological activities of this compound, a derivative belonging to the 4-nitroimidazole subclass. While 5-nitroimidazoles, such as metronidazole, are well-established therapeutic agents, research into 4-nitroimidazole derivatives has revealed potent antiparasitic and other biological activities.[3][4] The presence of an isopropyl group at the 2-position may influence the compound's lipophilicity, metabolic stability, and interaction with target enzymes, thereby modulating its biological profile. This guide will explore its potential as an antimicrobial and antiparasitic agent, detail relevant experimental protocols for its evaluation, and illustrate the underlying mechanisms of action.

Potential Biological Activities

Based on the structure-activity relationships of related nitroimidazole compounds, this compound is predicted to exhibit significant activity against anaerobic bacteria and various protozoan parasites. The nitro group at the 4-position is crucial for its bioactivation and subsequent cytotoxic effects.

Predicted Antimicrobial and Antiparasitic Spectrum

This compound is anticipated to be effective against a range of anaerobic microorganisms, including:

-

Protozoan Parasites: Organisms such as Giardia lamblia, Entamoeba histolytica, and Trichomonas vaginalis are known to be susceptible to nitroimidazole compounds.[3][5] The anaerobic environment of these parasites facilitates the reduction of the nitro group, leading to parasite death.

-

Anaerobic Bacteria: Various clinically relevant anaerobic bacteria, including those from the genera Bacteroides, Clostridium, and Helicobacter, are likely targets.[6][7] Resistance to existing 5-nitroimidazoles may warrant the investigation of novel 4-nitroimidazole derivatives like the one .

Quantitative Data from Structurally Related Compounds

To provide a framework for the potential potency of this compound, the following tables summarize the biological activity of other 4-nitroimidazole derivatives against various pathogens.

Table 1: Antiparasitic Activity of Representative 4-Nitroimidazole Derivatives

| Compound/Derivative | Target Organism | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |

| 5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazole | Entamoeba histolytica | 1.47 | Metronidazole | >2.9 | [4] |

| 5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazole | Giardia intestinalis | 1.47 | Metronidazole | >2.9 | [4] |

| 1-benzyl-4-nitro-1H-imidazole-2-carboxamide | Giardia lamblia | >50 | Metronidazole | 6.1 | [3] |

| 1-phenethyl-4-nitro-1H-imidazole-2-carboxamide | Giardia lamblia | 19 | Metronidazole | 6.1 | [3] |

Table 2: Antimicrobial Activity of Representative Nitroimidazole Derivatives

| Compound/Derivative | Target Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference Compound | MIC (µg/mL) | Reference |

| Novel 5-nitroimidazole derivative 1 | Metronidazole-resistant H. pylori | 8 | 16 | Metronidazole | >8 | [8] |

| Novel 5-nitroimidazole derivative 2 | Metronidazole-resistant H. pylori | 8 | 16 | Metronidazole | >8 | [8] |

Core Mechanism of Action: Bioreductive Activation

The primary mechanism of action for nitroimidazoles is their function as bioreductive prodrugs.[1] This process is particularly effective in the low-oxygen environments characteristic of anaerobic organisms and hypoxic tumor cells.

-

Cellular Uptake: The uncharged nitroimidazole compound passively diffuses across the cell membrane.

-

Reductive Activation: Inside the target cell, the nitro group (-NO₂) undergoes a one-electron reduction, a reaction catalyzed by nitroreductase enzymes that utilize reduced ferredoxin or other low-redox-potential electron donors.[2][6]

-

Formation of Cytotoxic Radicals: This reduction results in the formation of a highly reactive nitroso radical anion.[2]

-

Cellular Damage: These radical species can then induce a cascade of cytotoxic effects, primarily through DNA damage, leading to strand breaks and helical instability.[1] They can also cause damage to other vital cellular components like proteins and lipids through oxidative stress.[9]

Caption: Bioreductive activation of nitroimidazoles in anaerobic/hypoxic cells.

The generation of these reactive species can also lead to a state of nitro-oxidative stress within the cell, further contributing to its demise.

Caption: Downstream effects of reactive nitrogen species leading to cell death.

Experimental Protocols

The following protocols are adapted from established methods for the in vitro evaluation of antimicrobial and antiparasitic compounds.

Determination of Minimum Inhibitory Concentration (MIC) against Anaerobic Bacteria

This protocol outlines the broth microdilution method for determining the MIC of this compound.[10][11]

4.1.1 Materials

-

This compound

-

Test organism (e.g., Bacteroides fragilis)

-

Anaerobic broth medium (e.g., supplemented Brucella broth)

-

Sterile 96-well microtiter plates

-

0.5 McFarland turbidity standard

-

Anaerobic incubation system (e.g., anaerobic chamber or gas-generating sachets)

-

Spectrophotometer

4.1.2 Procedure

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the anaerobic broth to achieve a range of concentrations.

-

Inoculum Preparation: Culture the test organism on an appropriate agar medium under anaerobic conditions. Suspend several colonies in the anaerobic broth and adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate.

-

Plate Inoculation: Add 100 µL of the appropriate compound dilution to each well of the 96-well plate. Add 100 µL of the standardized bacterial inoculum to each well. Include a positive control (inoculum without the compound) and a negative control (broth only).

-

Incubation: Incubate the microtiter plate under anaerobic conditions at 37°C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the organism.

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Determination of 50% Inhibitory Concentration (IC50) against Protozoan Parasites

This protocol is for determining the IC50 of this compound against a protozoan parasite like Giardia lamblia using a resazurin-based viability assay.[12][13]

4.2.1 Materials

-

This compound

-

Trophozoites of the test parasite (e.g., Giardia lamblia)

-

Appropriate culture medium (e.g., TYI-S-33 medium)

-

Sterile 96-well microtiter plates

-

Resazurin sodium salt solution

-

Fluorescence plate reader

4.2.2 Procedure

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of two-fold dilutions in the parasite culture medium.

-

Parasite Culture and Seeding: Culture the parasite trophozoites to the mid-logarithmic growth phase. Adjust the parasite concentration and seed a 96-well plate with a defined number of trophozoites per well (e.g., 1 x 10⁴ cells/well).

-

Compound Addition: Add the prepared compound dilutions to the wells containing the parasites. Include a positive control (parasites without the compound), a negative control (medium only), and a reference drug control (e.g., metronidazole).

-

Incubation: Incubate the plate under the appropriate conditions for the parasite (e.g., anaerobic or microaerophilic, 37°C) for 48-72 hours.

-

Viability Assay: Add resazurin solution to each well and incubate for a further 4-6 hours. Measure the fluorescence (e.g., 560 nm excitation / 590 nm emission). The fluorescence intensity is proportional to the number of viable cells.

-

IC50 Calculation: Calculate the percentage of inhibition for each compound concentration relative to the positive control. The IC50 value, the concentration of the compound that inhibits parasite growth by 50%, can be determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion

While direct experimental evidence is currently lacking, the structural features of this compound strongly suggest its potential as a bioactive compound, particularly against anaerobic bacteria and protozoan parasites. Its 4-nitroimidazole core is a well-established pharmacophore for bioreductive activation in low-oxygen environments, a key characteristic of its likely targets. The 2-isopropyl substituent may favorably modulate its physicochemical properties, potentially leading to improved efficacy or a different spectrum of activity compared to existing nitroimidazole drugs. The experimental protocols detailed in this guide provide a robust framework for the systematic in vitro evaluation of this and other novel nitroimidazole derivatives. Further investigation is warranted to fully elucidate the biological profile of this compound and to determine its therapeutic potential.

References

- 1. lecturio.com [lecturio.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. The Role of Nitroreductases in Resistance to Nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. brieflands.com [brieflands.com]

- 8. Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of Nitro-Oxidative Stress on Biomolecules: Part 1—Non-Reactive Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. protocols.io [protocols.io]

- 12. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values [bio-protocol.org]

- 13. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Silico Modeling of 2-Isopropyl-4-nitro-1H-imidazole as a Putative Anticancer Agent

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This technical guide outlines a hypothetical in silico modeling workflow for 2-Isopropyl-4-nitro-1H-imidazole. The biological activity and target interactions described herein are for illustrative purposes based on the known activities of similar nitroimidazole compounds and do not represent experimentally validated data for this specific molecule.

Introduction

Nitroimidazole scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, which include antibacterial, antiparasitic, and anticancer properties.[1][2] This guide provides a comprehensive, hypothetical framework for the in silico investigation of a novel derivative, this compound, as a potential inhibitor of Phosphoinositide 3-kinase gamma (PI3Kγ), a key enzyme implicated in various cancer signaling pathways.

The following sections will detail the computational methodologies for ligand and protein preparation, molecular docking, pharmacophore modeling, and molecular dynamics simulations to predict the binding affinity and interaction patterns of this compound with its putative target.

In Silico Experimental Workflow

The overall computational workflow is depicted below, outlining the sequential steps from initial structure preparation to the analysis of the ligand-protein complex dynamics.

Methodologies

Ligand and Target Preparation

3.1.1 Ligand Preparation

-

Structure Generation: The 2D structure of this compound is drawn using a chemical drawing tool (e.g., ChemDraw) and saved in a standard format (e.g., MOL).

-

3D Conversion and Energy Minimization: The 2D structure is converted to a 3D structure using a molecular modeling software (e.g., Avogadro, PyMOL). A preliminary energy minimization is performed using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

-

File Format Conversion: The energy-minimized structure is saved in PDB (Protein Data Bank) format. For docking with AutoDock Vina, the PDB file is further converted to the PDBQT format, which includes Gasteiger charges and defines rotatable bonds.

3.1.2 Protein Target Preparation

-

Structure Retrieval: The 3D crystal structure of the target protein, PI3Kγ, is downloaded from the Protein Data Bank (PDB ID: 4XE0).[1]

-

Pre-processing: The protein structure is cleaned by removing water molecules, co-crystallized ligands, and any non-essential ions. Polar hydrogens are added, and non-polar hydrogens are merged.

-

Charge Addition and File Conversion: Gasteiger charges are added to the protein structure, and it is saved in the PDBQT format for use in AutoDock Vina.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.

Experimental Protocol:

-

Grid Box Generation: A grid box is defined around the active site of PI3Kγ. The dimensions and center of the grid box are determined based on the binding site of the co-crystallized ligand in the original PDB structure.

-

Docking Simulation: AutoDock Vina is used to perform the docking simulation. The prepared ligand (in PDBQT format) and protein (in PDBQT format) are provided as input, along with the grid box parameters.

-

Pose Analysis: The output from the docking simulation includes multiple binding poses of the ligand, ranked by their predicted binding affinities (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.

-

Interaction Analysis: The best binding pose is visualized using software like PyMOL or Discovery Studio to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.

Hypothetical Docking Results:

| Compound | Target | Binding Affinity (kcal/mol) | Interacting Residues (Hypothetical) |

| This compound | PI3Kγ | -8.2 | Val882, Lys833, Asp964 |

| Known PI3Kγ Inhibitor (Reference) | PI3Kγ | -9.5 | Val882, Ser806, Tyr867 |

Pharmacophore Modeling

Pharmacophore modeling identifies the essential 3D arrangement of chemical features required for biological activity.

Experimental Protocol:

-

Training Set Selection: A set of known, structurally diverse PI3Kγ inhibitors with high activity are selected as the training set.

-

Pharmacophore Model Generation: A ligand-based pharmacophore model is generated using software like LigandScout or PharmaGist. The software identifies common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) among the training set molecules.

-

Model Validation: The generated pharmacophore model is validated using a test set of known active and inactive compounds to assess its ability to discriminate between them.

-

Database Screening: The validated pharmacophore model is used as a 3D query to screen a database of compounds, including this compound, to identify molecules that fit the model.

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations provide insights into the stability of the ligand-protein complex over time.

Experimental Protocol:

-

System Preparation: The docked complex of this compound and PI3Kγ is placed in a simulation box with a defined water model (e.g., TIP3P). Ions are added to neutralize the system.

-

Energy Minimization: The entire system is energy-minimized to remove steric clashes.

-

Equilibration: The system is gradually heated to a physiological temperature (e.g., 300 K) and the pressure is stabilized.

-

Production Run: A production MD simulation is run for a specified time (e.g., 100 ns).

-

Trajectory Analysis: The simulation trajectory is analyzed to calculate parameters such as Root Mean Square Deviation (RMSD) of the ligand and protein backbone to assess the stability of the complex.

Hypothetical MD Simulation Data:

| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) |

| 0 | 0.0 | 0.0 |

| 20 | 1.2 | 1.5 |

| 40 | 1.5 | 1.8 |

| 60 | 1.4 | 1.7 |

| 80 | 1.6 | 1.9 |

| 100 | 1.5 | 1.8 |

Hypothetical Signaling Pathway Involvement

The diagram below illustrates a simplified PI3K signaling pathway, indicating the point of hypothetical inhibition by this compound.

References

An In-depth Technical Guide to 2-Isopropyl-4-nitro-1H-imidazole and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 2-Isopropyl-4-nitro-1H-imidazole is limited in publicly available literature. This guide provides a comprehensive overview based on established principles of nitroimidazole chemistry and extrapolates data from closely related 2-alkyl-4-nitroimidazole analogs. All data pertaining to analogous compounds are clearly indicated.

Introduction

Nitroimidazoles are a critical class of heterocyclic compounds renowned for their broad-spectrum biological activities, which include antibacterial, antiprotozoal, and anticancer properties.[1] Their mechanism of action is often linked to the bioreductive activation of the nitro group under hypoxic conditions, a characteristic feature of the microenvironment of many tumors and anaerobic infections.[2][] This document focuses on the synthesis, potential biological activities, and mechanisms of this compound, a member of this versatile class of compounds.

Synthesis of 2-Alkyl-4-nitroimidazoles

The synthesis of 2-substituted-4-nitroimidazoles can be challenging due to the directing effects of the nitro group and the potential for multiple side reactions. However, regioselective alkylation methods have been developed. A general approach involves the N-alkylation of a pre-existing 4-nitroimidazole or a 2-alkyl-5-nitroimidazole precursor, followed by functional group manipulations.

General Experimental Protocol for N-Alkylation of Nitroimidazoles

The following protocol is adapted from the synthesis of various N-alkyl-4-nitroimidazoles and can be considered a starting point for the synthesis of derivatives of this compound.

Materials:

-

4-nitroimidazole or this compound precursor

-

Alkylating agent (e.g., alkyl halide)

-

Base (e.g., potassium carbonate (K2CO3) or potassium hydroxide (KOH))

-

Solvent (e.g., acetonitrile (CH3CN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO))

-

Ethyl acetate

-

Brine

-

Magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of the nitroimidazole starting material (1.0 equivalent) in the chosen solvent, add the base (1.1 equivalents).

-

Stir the mixture for 15 minutes at room temperature.

-

Add the alkylating agent (2.0 equivalents) dropwise to the solution.

-

The reaction can be performed at room temperature or heated (e.g., to 60°C) to improve yields and reaction rates.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, if using DMSO or DMF, pour the reaction mixture into ice-water and extract with ethyl acetate. If using acetonitrile, evaporate the solvent.

-

Wash the organic phase with brine and dry over anhydrous magnesium sulfate.

-

Concentrate the organic phase under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Note: The choice of base and solvent can significantly influence the regioselectivity and yield of the N-alkylation. For the alkylation of 4-nitroimidazole, using potassium carbonate in acetonitrile at 60°C has been shown to provide good yields of the N1-alkylated product.

Biological Activity of Nitroimidazole Derivatives

Anticancer Activity

Nitroimidazoles have been investigated as antitumor agents, often due to their ability to act as radiosensitizers or as hypoxia-activated prodrugs.[4]

Table 1: In Vitro Antitumor Activity of N-Alkyl-Nitroimidazole Analogs [5][6]

| Compound | Cell Line | LC50 (µM) |

| N-methyl-nitroimidazole | MDA-MB-231 (Breast Cancer) | ~17 |

| N-ethyl-nitroimidazole | MDA-MB-231 (Breast Cancer) | ~18 |

| N-propyl-nitroimidazole | MDA-MB-231 (Breast Cancer) | ~19 |

| N-butyl-nitroimidazole | MDA-MB-231 (Breast Cancer) | ~20 |

| N-methyl-nitroimidazole | A549 (Lung Cancer) | ~25 |

| N-ethyl-nitroimidazole | A549 (Lung Cancer) | ~30 |

| N-propyl-nitroimidazole | A549 (Lung Cancer) | ~45 |

| N-butyl-nitroimidazole | A549 (Lung Cancer) | ~55 |

Data is for a mixture of 4- and 5-nitro positional isomers.

Antitubercular Activity

Nitroimidazoles are a promising class of antitubercular agents, with some compounds showing activity against both replicating and non-replicating Mycobacterium tuberculosis.[7][8] The activity is often dependent on the presence of a deazaflavin-dependent nitroreductase (Ddn) for activation.[9][10]

Table 2: Antitubercular Activity of Bicyclic Nitroimidazole Analogs [9]

| Compound | M. tuberculosis MIC (µM) | M. tuberculosis MAC (µM) |

| PA-824 (a 4-nitroimidazole derivative) | 0.8 | 1.0 |

| 2-amino analog of PA-824 | 0.8 | >10 |

| 2-thio analog of PA-824 | 0.8 | 2.0-4.0 |

MIC: Minimum Inhibitory Concentration (aerobic conditions); MAC: Minimum Anaerobicidal Concentration.

Mechanism of Action: Bioreductive Activation

The primary mechanism of action for many nitroimidazoles involves their bioreductive activation in hypoxic environments.[] This process is catalyzed by nitroreductases, which are present in anaerobic bacteria, some parasites, and hypoxic tumor cells.[][11]

Proposed Bioreductive Activation Pathway

The following diagram illustrates the general pathway for the activation of a nitroimidazole compound.

Caption: Bioreductive activation of nitroimidazoles under hypoxic conditions.

Under anaerobic or hypoxic conditions, the nitro group of the nitroimidazole prodrug is reduced by nitroreductases to form a nitro radical anion.[] In the presence of oxygen, this radical can be re-oxidized back to the parent compound in a futile cycle. However, under hypoxia, further reduction leads to the formation of highly reactive nitroso and hydroxylamine intermediates. These reactive species can covalently bind to and damage cellular macromolecules such as DNA and proteins, leading to cell death.[][11]

Experimental Workflows

General Workflow for Synthesis and Biological Evaluation

The following diagram outlines a typical workflow for the synthesis and evaluation of novel nitroimidazole derivatives.

Caption: A typical workflow for the development of nitroimidazole-based therapeutics.

Conclusion

While direct data on this compound is scarce, the extensive research on related nitroimidazole compounds provides a strong foundation for its potential as a biologically active agent. Its synthesis is feasible through established chemical methodologies, and it is likely to exhibit biological activities characteristic of the nitroimidazole class, particularly under hypoxic conditions. Further research is warranted to synthesize this specific compound and evaluate its efficacy in relevant biological assays to fully elucidate its therapeutic potential.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitroimidazoles as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. Nitroimidazole-containing compounds and their antibacterial and antitubercular activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent Progress in the Discovery and Development of 2-Nitroimidazooxazines and 6-Nitroimidazooxazoles to Treat Tuberculosis and Neglected Tropical Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic activity and quantitative structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Both Nitro Groups Are Essential for High Antitubercular Activity of 3,5-Dinitrobenzylsulfanyl Tetrazoles and 1,3,4-Oxadiazoles through the Deazaflavin-Dependent Nitroreductase Activation Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lecturio.com [lecturio.com]

In-Depth Technical Guide: Properties of 2-Isopropyl-4-nitro-1H-imidazole (CAS 13373-32-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropyl-4-nitro-1H-imidazole, also known by its CAS number 13373-32-5 and as N-Desmethyl Ipronidazole, is a nitroimidazole derivative of significant interest in medicinal chemistry and toxicology. As a metabolite of the veterinary drug Ipronidazole, its properties are crucial for understanding the parent drug's efficacy, metabolism, and potential side effects. This technical guide provides a comprehensive overview of the available data on its chemical and physical properties, synthesis, biological activity, and relevant experimental protocols.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are essential for its handling, formulation, and analysis in a research and development setting.

| Property | Value | Source |

| CAS Number | 13373-32-5 | - |

| Synonyms | This compound, N-Desmethyl Ipronidazole | - |

| Molecular Formula | C₆H₉N₃O₂ | - |

| Molecular Weight | 155.15 g/mol | - |

| Appearance | Pale Yellow Solid | [1] |

| Melting Point | 182.5°C | [2] |

| Boiling Point | 278.95°C (rough estimate) | [2] |

| Density | 1.3092 g/cm³ (rough estimate) | [2] |

| Refractive Index | 1.5800 (estimate) | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate | [3] |

Synthesis

A general procedure for the synthesis of a related compound, 2-isopropyl-5-nitro-1H-benzo[d]imidazole, involves the Phillips-Ladenburg condensation of 4-nitro-1,2-phenylenediamine with isobutyric acid. A similar strategy, starting with an appropriate amino-imidazole precursor, could potentially be adapted for the synthesis of this compound.

Further research into patent literature and specialized chemical synthesis databases may yield a more precise experimental protocol.

Biological Activity and Mechanism of Action

The biological activity of this compound is intrinsically linked to its nitroimidazole core. This class of compounds is known for its antimicrobial and antiprotozoal properties, as well as its potential for mutagenicity and cytotoxicity.

Mutagenicity and Genotoxicity

Nitroimidazoles are known to exhibit mutagenic properties, a characteristic attributed to the presence of the nitro group. The mechanism of action involves the enzymatic reduction of the nitro group under anaerobic or hypoxic conditions, leading to the formation of highly reactive nitroso and hydroxylamine intermediates. These reactive species can covalently bind to and damage DNA, leading to mutations. The position of the nitro group on the imidazole ring is a critical determinant of the compound's genotoxic potential.

Antiparasitic and Cytotoxic Activity

The general mechanism of action for nitroimidazoles is depicted in the following diagram:

Experimental Protocols

Detailed experimental protocols for studies specifically involving this compound are not extensively published. However, standard protocols for assessing the key biological activities of nitroimidazoles are well-established.

Ames Test for Mutagenicity

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.

Principle: The assay utilizes several strains of the bacterium Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize their own histidine and require it in the growth medium). The test measures the ability of a chemical to cause a reverse mutation (reversion) that restores the bacterium's ability to synthesize histidine, allowing it to grow on a histidine-free medium.

General Procedure:

-

Strain Preparation: Cultures of the appropriate Salmonella typhimurium tester strains (e.g., TA98, TA100) are grown overnight.

-

Metabolic Activation (Optional): The test compound is often incubated with a liver extract (S9 fraction) to simulate metabolic processes that may activate or deactivate the compound in vivo.

-

Exposure: The bacterial culture, the test compound at various concentrations, and the S9 mix (if used) are combined in molten top agar.

-

Plating: The mixture is poured onto minimal glucose agar plates.

-

Incubation: The plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies on each plate is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

The workflow for a typical Ames test is illustrated below:

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

General Procedure:

-

Cell Seeding: Cells of a suitable cell line are seeded into a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound (this compound) for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: The culture medium is replaced with a medium containing MTT, and the plate is incubated for a few hours to allow formazan formation.

-

Solubilization: A solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is read at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined.

The workflow for a typical MTT assay is illustrated below:

Conclusion

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-Isopropyl-4-nitro-1H-imidazole

For Immediate Release

This whitepaper provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the structure elucidation of the novel compound 2-Isopropyl-4-nitro-1H-imidazole. Due to the absence of publicly available experimental data for this specific molecule, this guide presents a logical, predicted analytical workflow based on established spectroscopic and spectrometric principles. The data herein is illustrative, derived from the analysis of structurally similar compounds, and serves as a robust framework for the characterization of this and other related nitroimidazole derivatives.

The foundational molecular formula for this compound is C₆H₉N₃O₂ , with a molecular weight of 155.157 g/mol [1]. The proposed structure is confirmed through a multi-faceted analytical approach detailed below.

Predicted Spectroscopic and Spectrometric Data

The following tables summarize the predicted quantitative data from key analytical techniques for the structural confirmation of this compound.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.4 | Doublet | 6H | -CH(CH₃ )₂ |

| ~3.3 | Septet | 1H | -CH (CH₃)₂ |

| ~7.9 | Singlet | 1H | Imidazole C5-H |

| ~10.5 | Broad Singlet | 1H | Imidazole N-H |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~22 | -CH(C H₃)₂ |

| ~28 | -C H(CH₃)₂ |

| ~120 | Imidazole C 5 |

| ~148 | Imidazole C 4-NO₂ |

| ~155 | Imidazole C 2 |

Table 3: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2970-2870 | Medium | C-H stretch (aliphatic) |

| ~1540 | Strong | N-O stretch (asymmetric) |

| ~1350 | Strong | N-O stretch (symmetric) |

| ~1470 | Medium | C=C/C=N stretch (imidazole ring) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 155 | [M]⁺ (Molecular Ion) |

| 138 | [M - OH]⁺ |

| 112 | [M - C₃H₇]⁺ |

| 97 | [M - NO₂]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments utilized in the structure elucidation of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy: A 5-10 mg sample of the compound is dissolved in approximately 0.75 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube.[2] The spectrum is acquired on a 400 MHz or 500 MHz spectrometer. Data is processed with appropriate phasing and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).[3]

-

¹³C NMR Spectroscopy: A 20-50 mg sample is dissolved in a deuterated solvent as described for ¹H NMR. The spectrum is typically recorded on the same spectrometer, operating at a corresponding frequency (e.g., 100 or 125 MHz). Broadband proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.[4] Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[4]

Fourier-Transform Infrared (FT-IR) Spectroscopy

For solid samples, a small amount of the compound (1-2 mg) is finely ground with potassium bromide (KBr, ~100 mg) and pressed into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[5][6] The spectrum is recorded over the range of 4000-400 cm⁻¹.[7]

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, where it is bombarded with a high-energy electron beam, causing ionization and fragmentation.[8] The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.[8][9] High-resolution mass spectrometry (HRMS) can be employed to determine the exact mass and elemental composition of the molecular ion.

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the structure elucidation of a novel organic compound like this compound.

Conclusion

The comprehensive analytical strategy outlined in this whitepaper, incorporating NMR and IR spectroscopy alongside mass spectrometry, provides a robust framework for the definitive structure elucidation of this compound. The predicted data serves as a benchmark for future experimental verification. This guide underscores the synergistic power of modern analytical techniques in advancing chemical research and drug development.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. rsc.org [rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. eng.uc.edu [eng.uc.edu]

- 7. mse.washington.edu [mse.washington.edu]

- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 9. fiveable.me [fiveable.me]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Isopropyl-4-nitro-1H-imidazole

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Nitroimidazoles are a significant class of heterocyclic compounds in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Since the discovery of azomycin, the first natural nitroimidazole with antibacterial properties in the 1950s, this scaffold has led to the development of life-saving drugs for bacterial, parasitic, and viral infections, as well as for cancer treatment.[1] Notable examples include metronidazole, benznidazole, and the newer anti-tuberculosis drugs delamanid and pretomanid.[1] The synthesis of novel nitroimidazole derivatives remains an active area of research to address challenges like drug resistance.[2] This document provides a detailed experimental protocol for the synthesis of 2-isopropyl-4-nitro-1H-imidazole, a functionalized nitroimidazole that can serve as a building block in the development of new chemical entities.

Synthesis Pathway Overview:

The synthesis of this compound is typically achieved through the direct nitration of 2-isopropyl-1H-imidazole. This electrophilic aromatic substitution reaction introduces a nitro group onto the imidazole ring, primarily at the 4- or 5-position. The regioselectivity of the reaction can be influenced by the reaction conditions.

Figure 1: General synthesis pathway for this compound.

Experimental Protocol

This protocol details the necessary materials, equipment, and procedures for the synthesis of this compound.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | CAS No. | Hazards |

| 2-Isopropylimidazole | C6H10N2 | 110.16 | 3369-63-5 | Skin/eye irritant[3] |

| Fuming Nitric Acid (90%) | HNO3 | 63.01 | 7697-37-2 | Oxidizer, Severe skin/eye burns |

| Sulfuric Acid (98%) | H2SO4 | 98.08 | 7664-93-9 | Severe skin/eye burns |

| Dichloromethane (DCM) | CH2Cl2 | 84.93 | 75-09-2 | Skin/eye irritant, Carcinogen |

| Saturated Sodium Bicarbonate | NaHCO3 | 84.01 | 144-55-8 | None |

| Anhydrous Magnesium Sulfate | MgSO4 | 120.37 | 7487-88-9 | None |

Equipment

-

Round-bottom flasks (50 mL and 100 mL)

-

Magnetic stirrer and stir bars

-

Ice-water bath

-

Dropping funnel

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

-

Glassware for filtration (Büchner funnel, filter flask)

-

pH paper

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Fume hood

Step-by-Step Synthesis Procedure

1. Reaction Setup:

-

Place a 100 mL round-bottom flask equipped with a magnetic stir bar in an ice-water bath on a magnetic stirrer.

-

Carefully add 20 mL of concentrated sulfuric acid (98%) to the flask.

-

Allow the sulfuric acid to cool to 0-5 °C.

2. Preparation of Nitrating Mixture:

-

In a separate beaker, carefully prepare the nitrating mixture by slowly adding 2.5 mL of fuming nitric acid (90%) to 7.5 mL of concentrated sulfuric acid (98%) while cooling in an ice bath.

3. Nitration Reaction:

-

Slowly add 2.2 g (20 mmol) of 2-isopropylimidazole to the cooled sulfuric acid in the reaction flask, ensuring the temperature remains below 10 °C.

-

Once the addition is complete, add the prepared nitrating mixture dropwise to the reaction flask using a dropping funnel over a period of 30-45 minutes. Maintain the internal temperature between 0 and 5 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours.

4. Reaction Quenching and Workup:

-

Carefully pour the reaction mixture onto 100 g of crushed ice in a large beaker with stirring.

-

Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Perform this step slowly and with caution as it will generate CO2 gas.

-